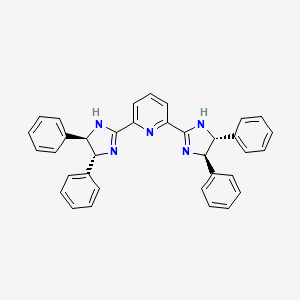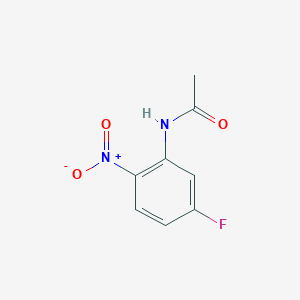
Aluminum metaphosphate, Al2O3 19.4%, P2O5 78.9%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum metaphosphate is a chemical compound used in a variety of applications. It is a constituent of glazes, enamels, glasses, and is used as a high-temperature insulating cement . It also finds use as molecular sieves .
Physical and Chemical Properties Analysis
Aluminum metaphosphate is a white powder . It is insoluble in water . The compound has a density of 2.779 g/mL . The formula weight is 263.9 .Aplicaciones Científicas De Investigación
Adsorbent for Phosphorus Removal
Aluminum compounds, including aluminum metaphosphate, have been studied for their phosphorus adsorption capabilities, especially in the context of water treatment. The use of alum sludge, a byproduct of water treatment processes involving aluminum sulfate, as an adsorbent for phosphorus removal, showcases the potential for recycling and environmental sustainability (N. Muisa et al., 2020).
Binding and Coating of Materials
Acid aluminum phosphate solutions have demonstrated effectiveness in binding fibrous or particulate materials, creating porous ceramic articles through wet forming followed by heat treatment. This application underlines the compound's role in material science, particularly in the fabrication of ceramic articles with controlled porosity and improved mechanical properties (D. Chung, 2003).
Mitigating Aluminum Toxicity in Plants
Research into the interaction between phosphorus (P) and aluminum (Al) in acidic soils highlights the critical role of mineral nutrition in alleviating Al toxicity in plants. This interplay is crucial for improving crop resilience and productivity on acidic soils, where aluminum toxicity can significantly impede growth (M. Rahman et al., 2018).
Aluminum-Nitrogen Interactions in Soil-Plant Systems
The complex interactions between aluminum and nitrogen within soil-plant systems illustrate the broader ecological implications of aluminum compounds in agriculture. Understanding these interactions is essential for developing strategies to enhance plant growth and nutrient uptake in environments affected by aluminum toxicity (X. Zhao, R. Shen, 2018).
Neurodegenerative Diseases and Aluminum Toxicity
Studies on the neurotoxic effects of aluminum shed light on the potential health risks associated with exposure to aluminum compounds, including aluminum metaphosphate. Research exploring the linkage between aluminum exposure and neurodegenerative diseases such as Alzheimer's and Parkinson's underscores the importance of understanding the biological impacts of aluminum compounds (S. Maya et al., 2016).
Safety and Hazards
Aluminum metaphosphate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
Aluminum metaphosphate, also known as MFCD00075314, is primarily used in the manufacturing industry rather than in biological systems. Its primary targets are therefore materials such as glazes, enamels, and glasses .
Mode of Action
The compound interacts with these materials by serving as a constituent in their formation. It contributes to the properties of these materials, such as their hardness, durability, and resistance to heat .
Result of Action
When used in the production of glazes, enamels, and glasses, Aluminum metaphosphate contributes to the final product’s properties. For example, it can enhance the product’s resistance to heat, making it suitable for use in high-temperature environments . It is also used as a high-temperature insulating cement .
Action Environment
The efficacy and stability of Aluminum metaphosphate are influenced by various environmental factors. For instance, the compound’s effectiveness as a constituent in glazes, enamels, and glasses can be affected by the temperature and pressure conditions during the manufacturing process. The compound is also used as molecular sieves .
Propiedades
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(=O)O[Al](OP(=O)=O)OP(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
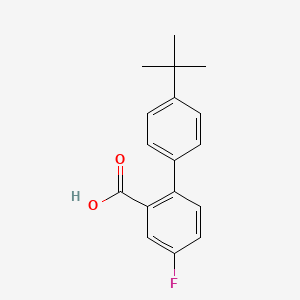

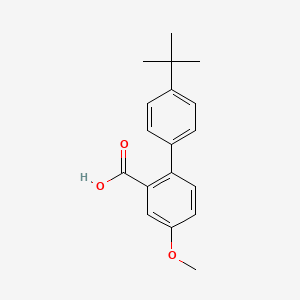
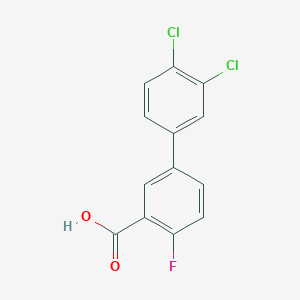

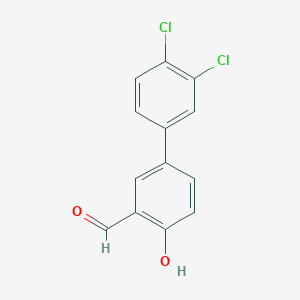
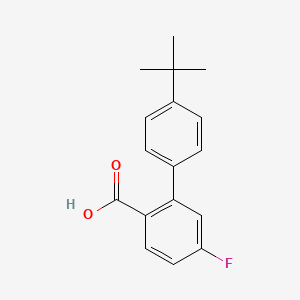
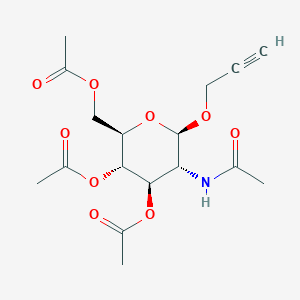
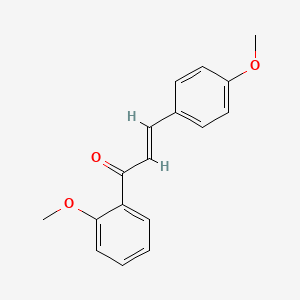
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)

